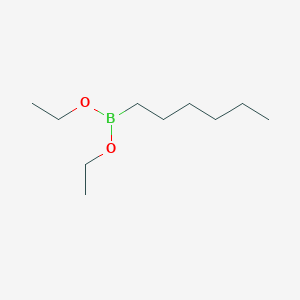
Boronic acid, hexyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, hexyl-, diethyl ester is an organoboron compound that belongs to the class of boronic esters. These compounds are formed by the esterification of boronic acids with alcohols. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boronic acid, hexyl-, diethyl ester can be synthesized through the reaction of hexylboronic acid with diethyl alcohol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of boronic esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired ester in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, hexyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and boronic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Hexyl alcohol and boronic acid.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Applications De Recherche Scientifique
Boronic acid, hexyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties
Mécanisme D'action
The mechanism of action of boronic acid, hexyl-, diethyl ester involves the formation of boronate esters with diols. This interaction is reversible and can be exploited in various chemical processes. The compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki-Miyaura coupling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Cyclohexylboronic acid
Uniqueness
Boronic acid, hexyl-, diethyl ester is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other boronic esters, it offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
86595-38-2 |
|---|---|
Formule moléculaire |
C10H23BO2 |
Poids moléculaire |
186.10 g/mol |
Nom IUPAC |
diethoxy(hexyl)borane |
InChI |
InChI=1S/C10H23BO2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h4-10H2,1-3H3 |
Clé InChI |
JPUWPFAUCZEFGB-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
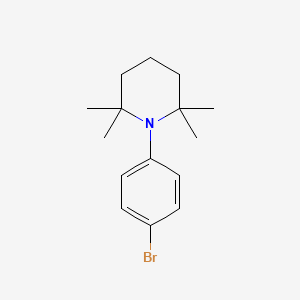

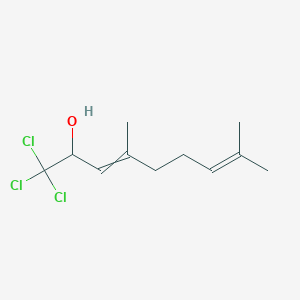
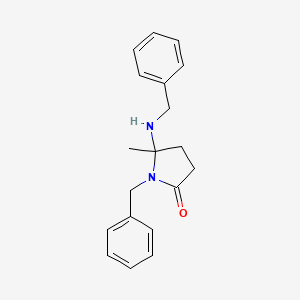
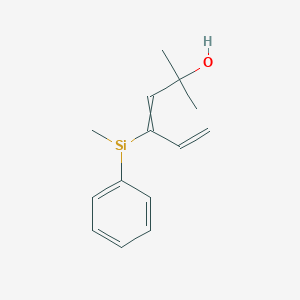
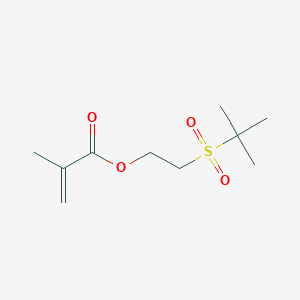


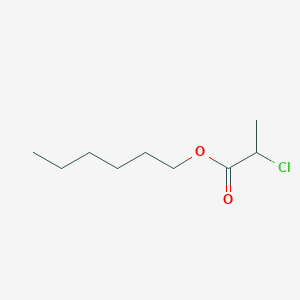
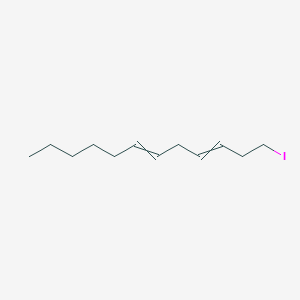
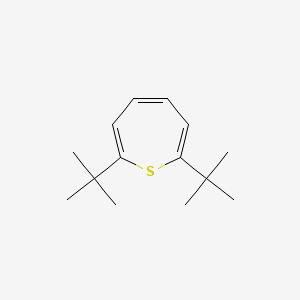

![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
